5alpha-Cholestan-3beta,15beta-diol

Beschreibung

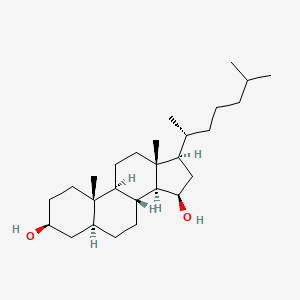

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-PRKDSDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 5alpha Cholestan 3beta,15beta Diol in Academic Research

Synthetic Routes to 5alpha-Cholestan-3beta,15beta-diol and its Isomers

The synthesis of cholestane (B1235564) diols, including the specific isomer this compound, requires precise control over stereochemistry. Researchers utilize a combination of total and semi-synthesis approaches to access these complex structures.

Total and Semi-Synthesis Approaches for Cholestane Diols

Total synthesis, the creation of a complex molecule from simple precursors, offers the advantage of being able to introduce isotopic labels or specific functional groups at any desired position. However, it is often a lengthy and challenging process. Semi-synthesis, which starts from a readily available natural product like cholesterol, is often a more practical approach for generating cholestane diols. ontosight.aiacs.org

For instance, the synthesis of various cholestane-3,5,6-triol (B47416) stereoisomers has been achieved on a multigram scale through the stereoselective cleavage of diastereomerically pure 4,5-epoxycholestane-3,6-diols. researchgate.net This highlights a common strategy in steroid chemistry: the use of epoxides as key intermediates to introduce hydroxyl groups with specific stereochemistry. The reduction of these epoxides, often with reagents like lithium aluminum hydride, can be highly stereoselective. researchgate.net

Another example is the synthesis of 5alpha-cholest-8(14)-en-3beta,5alpha-diol, which was achieved in high yield through the reductive rearrangement of an alpha,beta-unsaturated steroidal epoxide using lithium in ethylenediamine. researchgate.net These methods underscore the importance of harnessing the inherent reactivity of the steroid scaffold to achieve desired transformations.

Stereoselective Synthesis of Cholestane Diols for Biochemical Investigations

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, the stereoselective synthesis of specific isomers is crucial for meaningful biochemical investigations. nih.gov The synthesis of the full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms demonstrates the high level of control that can be achieved. researchgate.net This was accomplished by the careful selection of starting materials and reagents to direct the stereochemical outcome of the reactions.

Enzymatic approaches can also play a role in stereoselective synthesis. For example, the 3-beta-hydroxysteroid dehydrogenase from rat liver specifically catalyzes the conversion of 5alpha-cholestan-3-one (B1202042) to 5alpha-cholestan-3beta-ol, demonstrating the high stereospecificity of biological catalysts. nih.gov

Preparation of Labeled this compound Analogues for Tracer Studies

To study the metabolic fate and distribution of this compound in biological systems, researchers often require isotopically labeled versions of the molecule. These "tracer" compounds, typically containing isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), allow for sensitive detection and quantification.

A one-step synthesis of [¹⁴C]-cholestane-3β,5α,6β-triol and [¹⁴C]-6-oxo-cholestan-3β,5α-diol has been reported, starting from [¹⁴C]-cholesterol. nih.gov This method, which utilizes oxidation with periodic acid (HIO₄), provides a direct route to radiolabeled oxysterols. nih.gov The ability to introduce a radioactive label is essential for understanding the biosynthesis and metabolism of these compounds in vivo and in vitro.

Derivatization Methods for Enhanced Research Utility

Chemical modification of this compound can enhance its utility in various research applications, from improving its analytical properties to probing its metabolic pathways.

Formation of Acetate (B1210297) and Silyl (B83357) Ether Derivatives for Analytical and Structural Studies

The hydroxyl groups of cholestane diols can be converted into acetate esters or silyl ethers to improve their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Acetylation is a common derivatization technique in steroid analysis. researchgate.netnih.gov The separation of acetate derivatives of various oxygenated sterols has been successfully achieved using medium pressure liquid chromatography and high-performance liquid chromatography (HPLC). researchgate.net

These derivatives are also valuable for structural elucidation using techniques like nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the steroid nucleus can be influenced by the presence of these protecting groups, providing valuable information about the stereochemistry of the molecule.

Synthesis of Non-Hydrolysable Analogues for Metabolic Pathway Investigations (e.g., Sulfonate Analogues)

To investigate the biological effects of sulfated metabolites of cholestane diols, which are often rapidly hydrolyzed by sulfatases in biological systems, researchers synthesize non-hydrolysable analogues. nih.govresearchgate.net In these analogues, the sulfate (B86663) ester linkage (C-O-SO₃) is replaced with a more stable sulfonate linkage (C-SO₃).

For example, cholestane-5α,6β-diol-3β-sulfonate (CDSN), a non-hydrolysable analogue of cholestane-5α,6β-diol-3β-sulfate (CDS), has been synthesized and characterized. nih.govresearchgate.net This stable analogue allows for the study of the biological properties of the sulfated metabolite without the complication of its rapid degradation. nih.govresearchgate.net Such tools are invaluable for dissecting the roles of specific metabolites in complex biological pathways.

Coupling Strategies for Immunoassay Development in Research

The development of immunoassays for small molecules like this compound, which are non-immunogenic on their own, necessitates their covalent attachment to larger carrier proteins. These steroid-protein conjugates, known as immunogens, can then be used to elicit an antibody response. The strategic derivatization of the steroid nucleus to introduce a linking group, or hapten, is a critical step in this process.

Derivatization of this compound

Given the structure of this compound, derivatization would selectively target one of the two hydroxyl groups to introduce a reactive handle for protein conjugation. The choice of which hydroxyl group to modify (the 3β- or 15β-position) can significantly influence the specificity of the resulting antibodies. elsevierpure.com To generate antibodies that specifically recognize the 15β-hydroxyl group, the derivative should be linked to the carrier protein via the 3β-position, leaving the 15β-hydroxyl group exposed as a key antigenic determinant.

A common strategy involves the introduction of a carboxyl group through an ether or ester linkage. For instance, the hydroxyl group can be reacted with a reagent like succinic anhydride (B1165640) to form a hemisuccinate ester. nih.gov This introduces a terminal carboxylic acid, which can then be activated for coupling to amine groups on the carrier protein.

Table 1: Representative Derivatization Reactions for Steroid Hydroxyl Groups

| Reagent | Functional Group Introduced | Resulting Linkage to Steroid |

| Succinic Anhydride | Carboxylic Acid | Hemisuccinate Ester |

| Glutaric Anhydride | Carboxylic Acid | Hemiglutarate Ester |

| Carboxymethyl Halide | Carboxylic Acid | Carboxymethyl Ether |

The derivatization reaction must be carefully controlled to ensure selective modification and to preserve the stereochemistry of the diol. Protection of one hydroxyl group while derivatizing the other may be necessary to achieve the desired regioselectivity.

Coupling to Carrier Proteins

Once the steroid hapten containing a reactive carboxyl group is synthesized, it can be covalently linked to a carrier protein, most commonly Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). nih.gov The choice of carrier protein can impact the immunogenicity of the resulting conjugate.

The most prevalent method for coupling a carboxyl-containing hapten to a protein is the carbodiimide (B86325) reaction, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS). researchgate.net EDC activates the carboxyl group of the hapten to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate readily reacts with the primary amine groups on lysine (B10760008) residues of the carrier protein to form a stable amide bond. nih.govnih.gov The addition of NHS enhances the efficiency of the coupling reaction by forming a more stable amine-reactive intermediate, thus reducing side reactions such as hydrolysis of the activated hapten. researchgate.net

Table 2: Common Coupling Methods for Hapten-Carrier Conjugation

| Coupling Reagent(s) | Hapten Functional Group | Protein Functional Group | Resulting Covalent Bond |

| EDC/NHS | Carboxylic Acid (-COOH) | Amine (-NH2) | Amide |

| Glutaraldehyde | Amine (-NH2) | Amine (-NH2) | Schiff Base (reduced to secondary amine) |

| Maleimide Chemistry | Thiol (-SH) | Thiol (-SH) | Thioether |

The molar ratio of hapten to carrier protein in the final conjugate is a critical parameter that can be optimized to elicit a robust and specific antibody response. This ratio is typically determined using spectrophotometric methods or by incorporating a radiolabeled hapten.

Research Findings

While specific research detailing the synthesis and immunoassay development for this compound is not widely published, studies on related 15-hydroxylated steroids provide valuable insights. For example, the synthesis of 15β-carboxyethylmercaptotestosterone and its conjugation to BSA has been successfully used to generate highly specific antibodies for radioimmunoassay (RIA) of testosterone. nih.gov This demonstrates the feasibility of using a handle at the 15-position for immunoassay development. Furthermore, research on the synthesis of various steroid haptens highlights the importance of the linker's position and nature in determining antibody specificity. elsevierpure.comnih.gov The general principles of derivatization and coupling have been extensively applied to a wide range of steroids for the development of sensitive and specific immunoassays. nih.govnih.gov

The development of immunoassays for novel steroid diols like this compound would likely follow these established principles. The synthesis would first focus on the stereoselective introduction of the 15β-hydroxyl group onto a cholestane backbone. Subsequent selective derivatization of one of the hydroxyl groups to introduce a linker, followed by conjugation to a carrier protein using methods like the EDC/NHS chemistry, would provide the necessary immunogen to generate specific antibodies for use in various immunoassay formats.

Biological Roles and Mechanisms of Action of 5alpha Cholestan 3beta,15beta Diol in Cellular and Biochemical Systems

Regulatory Roles in Sterol and Lipid Homeostasis

The introduction of hydroxyl groups to the cholesterol backbone can profoundly alter its biological activity, often transforming it from a structural component of membranes into a potent signaling molecule. The presence of a hydroxyl group at the 15-position, as seen in 5alpha-Cholestan-3beta,15beta-diol, is of particular interest in the context of cholesterol regulation.

Modulation of Cholesterol Biosynthesis Pathways by Cholestane (B1235564) Diols

Oxygenated sterols are known to be potent inhibitors of cholesterol biosynthesis. nih.gov This inhibitory action is a key feedback mechanism to maintain cellular cholesterol balance. Research on sterols with oxygenation at the 15-position has demonstrated significant effects on this pathway. For instance, the related compound 5alpha-Cholest-8(14)-en-3beta-ol-15-one is a powerful inhibitor of sterol synthesis. nih.gov Studies have shown that 15-oxygenated sterols can suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. nih.gov The inhibitory potency of these compounds underscores the potential for this compound to act as a modulator of cholesterol synthesis, although direct experimental evidence is required for confirmation.

A study on baboons using 5alpha-Cholest-8(14)-en-3beta-ol-15-one demonstrated a significant hypocholesterolemic effect. The administration of this 15-ketosterol led to a decrease in total serum cholesterol and low-density lipoprotein plus very low-density lipoprotein (LDL/VLDL) cholesterol. nih.gov Furthermore, it increased the percentage of total cholesterol associated with high-density lipoprotein (HDL), suggesting a favorable alteration in the lipoprotein profile. nih.gov

Table 1: Effects of a 15-Oxygenated Cholestane Derivative on Lipoprotein Cholesterol in Baboons

This table presents data on the effects of 5alpha-Cholest-8(14)-en-3beta-ol-15-one, a compound closely related to this compound, on serum lipoprotein cholesterol levels in baboons. The data illustrates the potential for 15-oxygenated cholestanes to modulate lipid profiles.

| Treatment Group | Total Serum Cholesterol | LDL + VLDL Cholesterol | HDL Cholesterol |

| Control | Baseline | Baseline | Baseline |

| 5alpha-Cholest-8(14)-en-3beta-ol-15-one | Decreased | Decreased | Increased (in animals with low initial HDL) |

Data derived from studies on the effects of 5alpha-Cholest-8(14)-en-3beta-ol-15-one. nih.gov

Interaction with Sterol-Regulating Enzymes and Proteins in Research Models

Beyond HMG-CoA reductase, oxysterols can also influence other proteins involved in sterol homeostasis. These can include proteins responsible for intracellular cholesterol trafficking and signaling. The specific interactions, however, are highly dependent on the precise structure of the oxysterol, including the position and stereochemistry of the hydroxyl groups.

Influence on Bile Acid Synthesis Pathways (Contextual to Other Cholestane Diols)

Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. frontiersin.orgyoutube.com Various cholestane diols and triols serve as intermediates in the complex enzymatic pathways that convert cholesterol into cholic acid and chenodeoxycholic acid. For example, studies in rats have shown that 5alpha-cholestane-3beta,7alpha-diol is converted to allocholic acid and allochenodeoxycholic acid. nih.gov Similarly, 5alpha-cholestane-3beta,26-diol is metabolized to trihydroxy and dihydroxy allo bile acids. nih.gov

Given that the liver possesses a wide array of hydroxylating enzymes, it is plausible that this compound could be an intermediate or a substrate in alternative bile acid synthesis pathways. However, the specific role, if any, of 15-hydroxylated cholestanes in bile acid metabolism has not been extensively characterized. The conversion of other cholestane diols to bile acids suggests that the metabolic fate of this compound could involve further oxidation and side-chain cleavage to form bile acid-like structures. nih.govnih.gov

Interaction with Nuclear Receptors and Gene Expression Regulation

Oxysterols are now recognized as key ligands for a class of nuclear receptors known as Liver X Receptors (LXRs), which play a central role in the transcriptional control of lipid metabolism. nih.govnih.gov

Ligand Binding Studies with Liver X Receptors (LXRs) and Other Nuclear Receptors

LXRs, comprising LXRα and LXRβ, function as cellular cholesterol sensors. nih.gov When activated by binding to oxysterols, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes. nih.govpnas.org This binding initiates the transcription of genes involved in cholesterol efflux, transport, and catabolism.

A variety of naturally occurring oxysterols, such as 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 25-hydroxycholesterol, and 27-hydroxycholesterol, have been identified as LXR ligands. nih.govnih.gov The structural requirements for LXR binding have been studied, revealing that oxidation on the sterol side chain is often a key determinant of high-affinity binding. pnas.org While direct ligand binding studies for this compound with LXRs have not been reported, the presence of the 15-beta hydroxyl group makes it a candidate for interaction with these or other nuclear receptors that bind steroidal molecules. It is important to note that some oxysterols can also exert effects through LXR-independent mechanisms. nih.gov

Modulation of Gene Expression related to Lipid Metabolism and Signaling

The activation of LXRs by oxysterol ligands triggers a cascade of gene expression changes aimed at reducing cellular cholesterol levels. Key LXR target genes include:

ATP-binding cassette transporter A1 (ABCA1) and ABCG1 : These proteins mediate the efflux of cholesterol from cells to HDL particles, a critical step in reverse cholesterol transport. nih.gov

Apolipoprotein E (ApoE) : This protein is a component of lipoproteins and plays a crucial role in the transport of lipids. nih.gov

Sterol regulatory element-binding protein-1c (SREBP-1c) : In the liver, LXR activation induces SREBP-1c, a master regulator of fatty acid synthesis. This links cholesterol and fatty acid metabolism.

Cholesterol 7alpha-hydroxylase (CYP7A1) : This is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. pnas.org

Should this compound be confirmed as an LXR agonist, it would be expected to modulate the expression of these and other genes involved in maintaining lipid homeostasis. This would provide a molecular mechanism for its potential effects on cholesterol levels and lipoprotein metabolism.

Applications as Biochemical Probes in Cellular Studies and Pathway Elucidation

The sterol this compound has emerged as a valuable biochemical probe, particularly in the investigation of autoimmune diseases affecting the central nervous system. Its primary application has been in the context of lipid microarrays, a high-throughput platform for analyzing antibody-lipid interactions. These studies have been instrumental in probing the humoral immune response in multiple sclerosis (MS), a chronic autoimmune and neurodegenerative disorder characterized by demyelination.

In a pivotal study, this compound was incorporated into a lipid microarray designed to perform a large-scale, multiplex analysis of antibody responses to various lipids present in the myelin sheath. nih.gov This microarray served as a powerful tool to probe the cerebrospinal fluid (CSF) of individuals with multiple sclerosis for the presence of lipid-specific antibodies. The inclusion of this compound alongside other myelin-associated lipids allowed for the simultaneous screening of antibody reactivity against a panel of potential autoantigens.

The research findings from these lipid microarray analyses have provided significant insights into the autoimmune aspects of multiple sclerosis. The study demonstrated the presence of lipid-specific antibodies in the CSF of MS patients, with notable reactivity against certain lipids. nih.gov While the primary focus of the publication was on antibodies against sulfatide and other myelin components, the use of a broad array of lipids including this compound was crucial for a comprehensive screening of the autoantibody profile. nih.govnih.gov This approach helps in identifying potential biomarkers and understanding the spectrum of immune reactivity in the disease.

The application of this compound as a biochemical probe in these cellular studies is centered on its role as a specific antigen immobilized on the microarray surface. When CSF from MS patients is applied to the array, antibodies present in the fluid that recognize and bind to this compound can be detected. This binding event provides evidence for an autoimmune response directed against this particular sterol. The elucidation of such specific antibody-lipid interactions is a critical step in deciphering the complex immunopathology of multiple sclerosis. nih.govresearchgate.net

The utilization of lipid microarrays containing this compound has thus contributed to the broader understanding of B cell involvement and intrathecal antibody synthesis in multiple sclerosis. nih.govresearchgate.net By identifying specific lipid targets of the immune response, researchers can begin to piece together the pathways that lead to myelin damage and neurodegeneration.

Interactive Data Table: Lipids in Myelin Sheath Microarray

The following table details the various lipids, including this compound, that were used in the development of lipid microarrays for the study of autoimmune responses in multiple sclerosis. nih.gov

| Lipid Compound | Lipid Class | Role in Microarray |

| This compound | Sterol | Antigenic probe for autoantibody detection |

| Ganglioside GM1 | Glycosphingolipid | Antigenic probe for autoantibody detection |

| Sulfatide | Glycosphingolipid | Antigenic probe for autoantibody detection |

| Cerebroside | Glycosphingolipid | Antigenic probe for autoantibody detection |

| Sphingomyelin | Phosphosphingolipid | Antigenic probe for autoantibody detection |

| Total Brain Lipids | Mixed | Complex antigenic mixture |

Advanced Analytical and Methodological Approaches for 5alpha Cholestan 3beta,15beta Diol Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the isolation of 5alpha-Cholestan-3beta,15beta-diol from other structurally similar sterols. springernature.com The choice of technique depends on the complexity of the sample matrix and the required level of purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for the separation and analysis of sterols, including cholestane (B1235564) diols. slideshare.netnih.gov These techniques are particularly valuable as they can often be performed without the need for derivatization, which is a significant advantage over gas chromatography-based methods. nih.gov

UHPLC, which utilizes columns with smaller particle sizes (typically under 2 micrometers), offers higher resolution and faster analysis times compared to traditional HPLC. jascoinc.comjascoinc.comjasco-global.com For sterol analysis, reversed-phase columns, such as C18, are commonly employed. lipidmaps.orgresearchgate.netnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for subsequent mass spectrometry detection. lipidmaps.orgresearchgate.netnih.gov

A key challenge in the HPLC and UHPLC analysis of sterols is the resolution of closely related structures. lipidmaps.org The development of a single gradient elution method that can separate all sterols in a complex mixture is a significant focus of research. lipidmaps.org In some instances, isocratic elution methods may be used to resolve co-eluting sterols, though this can lead to broader peaks and reduced signal intensity. lipidmaps.org

The following table summarizes typical parameters used in HPLC/UHPLC analysis of sterols:

| Parameter | Typical Conditions | Source |

| Column | Reversed-phase (e.g., C18, PFP) | nih.govlipidmaps.orgresearchgate.net |

| Mobile Phase | Methanol, Acetonitrile, Water (often with ammonium acetate) | lipidmaps.orgresearchgate.netnih.gov |

| Elution | Gradient or Isocratic | lipidmaps.org |

| Detection | UV, Mass Spectrometry (MS) | slideshare.netjasco-global.com |

Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the comprehensive analysis of sterol profiles. aocs.org It offers excellent separation and identification capabilities for a wide range of sterols. aocs.org However, a critical step in the GC analysis of sterols like this compound is derivatization. researchgate.net This is necessary because the hydroxyl groups on the sterol molecule make it non-volatile. Derivatization, typically through silylation to form trimethylsilyl (B98337) (TMS) ethers, increases the volatility of the compound, allowing it to be analyzed by GC. nih.govnih.gov

The derivatized sterols are then separated on a capillary column, with the elution order influenced by the sterol's structure. aocs.org For instance, sterols with a double bond in the side chain tend to elute earlier than their saturated counterparts. aocs.org Following separation, the compounds are introduced into the mass spectrometer for detection and identification. Electron impact (EI) ionization is a common method used in GC-MS analysis of sterols, producing a molecular ion and characteristic fragment ions that are useful for structural elucidation. aocs.org

The following table outlines the key steps and considerations in GC-MS sterol profiling:

| Step | Description | Source |

| Sample Preparation | Often involves saponification to release free sterols from esters. | aocs.org |

| Derivatization | Silylation (e.g., with MSTFA) to form TMS ethers is common. | nih.govnih.gov |

| GC Separation | Utilizes capillary columns for high-resolution separation. | aocs.org |

| MS Detection | Electron Impact (EI) ionization is frequently used for fragmentation and identification. | aocs.org |

Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for the analysis of sterols, including cholestane diols. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol. mdpi.com This technique combines some of the advantages of both gas and liquid chromatography, offering fast separations and unique selectivity. nih.gov

For sterol analysis, SFC has been shown to be effective in separating complex mixtures. researchgate.net The use of polar stationary phases can provide good selectivity, although the separation of isomers can still be challenging. researchgate.net One of the significant advantages of SFC is its compatibility with a wide range of detectors, including UV, evaporative light scattering detectors (ELSD), and mass spectrometry. mdpi.comnih.gov SFC can also be used for preparative scale separations to isolate and purify specific sterols for further analysis. researchgate.net

The following table highlights some of the features of SFC for cholestane diol analysis:

| Feature | Advantage in Sterol Analysis | Source |

| Mobile Phase | Supercritical CO2 with modifiers offers tunable polarity. | mdpi.com |

| Speed | Often provides faster separations compared to HPLC. | nih.gov |

| Selectivity | Can offer different selectivity compared to HPLC and GC. | researchgate.net |

| Detection | Compatible with a variety of detectors including MS. | mdpi.comnih.gov |

Spectroscopic Characterization and Structural Elucidation

Following separation, spectroscopic techniques are essential for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of sterols. ontosight.ai Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

1D NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule, respectively. For this compound, the chemical shifts of the protons and carbons attached to or near the hydroxyl groups at positions 3 and 15 would be of particular interest.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. These experiments are crucial for assigning the specific positions of the hydroxyl groups and confirming the stereochemistry of the molecule.

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of sterols. springernature.com When coupled with a chromatographic separation method like HPLC or GC, it provides a powerful analytical platform. researchgate.net

For sterols like this compound, derivatization can be employed to enhance ionization efficiency, especially for techniques like MALDI and ESI. nih.govsigmaaldrich.com Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. springernature.com In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented to produce a series of product ions. The fragmentation pattern is often characteristic of the compound's structure. For instance, the cleavage of ester or ether bonds in derivatized sterols can produce diagnostic fragment ions. nih.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. HRMS is also crucial for quantitative studies, allowing for the sensitive and accurate measurement of sterol levels in biological samples. nih.gov

The following table summarizes the application of different mass spectrometry techniques in sterol analysis:

| Technique | Application in Sterol Analysis | Source |

| MS | Identification and quantification. | springernature.com |

| MS/MS | Structural elucidation through fragmentation patterns. | springernature.com |

| HRMS | Accurate mass measurement for elemental composition determination and quantification. | nih.gov |

Biochemical Assays and Enzyme Studies

Cell-free homogenate assays are a fundamental tool for investigating the metabolic conversion of steroids, including the potential pathways leading to or involving this compound. These assays utilize preparations of tissues or cells that have been broken open (homogenized), releasing their enzymatic contents into a buffered solution. This allows researchers to study specific enzymatic reactions in a controlled, in-vitro environment, free from the complexities of whole-cell systems.

The general methodology involves incubating the cell-free homogenate with a substrate of interest, such as a potential precursor to this compound, and then analyzing the reaction mixture for the formation of metabolites. For example, studies on the metabolism of other cholestane diols have successfully used this approach. nih.gov The synthesis and metabolism of cholest-4-ene-7-alpha,12-alpha-diol-3-one and 5-beta-cholestane-7-alpha,12-alpha-diol-3-one were investigated using such methods. nih.gov

These assays are critical for:

Identifying the enzymes responsible for specific metabolic conversions.

Determining the co-factors required for enzymatic activity (e.g., NAD+, NADP+). nih.gov

Characterizing the kinetics of a metabolic reaction.

Understanding how different compounds affect the enzymes involved in cholestane diol metabolism is crucial for elucidating regulatory mechanisms. Enzyme inhibition and activation studies are designed to investigate these interactions. In such experiments, a known enzymatic reaction is carried out in the presence of a test compound, such as a cholestane diol, to determine if it alters the rate of the reaction.

For example, studies have shown that certain hydroxylated metabolites of cholesterol can inhibit key enzymes in steroid biosynthesis, such as cholesterol side-chain cleavage enzyme. nih.gov Specifically, intermediates of an alternative steroid biosynthetic pathway were found to inhibit the production of pregnenolone (B344588) from cholesterol in mitochondrial preparations. nih.gov This highlights the potential for cholestane diols to act as modulators of steroidogenic pathways.

These studies can reveal:

Whether a cholestane diol acts as an inhibitor or activator of a specific enzyme.

The potency and mechanism of inhibition or activation.

Potential feedback or feed-forward regulatory loops within metabolic pathways.

Table 2: Examples of Enzyme Inhibition by Sterol Metabolites

| Inhibitor | Enzyme | Pathway Affected |

|---|---|---|

| 23,24-dinor-5-cholene-3beta,20-diol | Cholesterol side-chain cleavage enzyme | Steroid hormone biosynthesis nih.gov |

| 23,24-dinor-5-cholene-3beta,21-diol | Cholesterol side-chain cleavage enzyme | Steroid hormone biosynthesis nih.gov |

Receptor binding assays are essential for determining if a molecule, such as this compound, can interact with and bind to specific cellular receptors. labome.com These assays are fundamental in understanding the potential signaling roles of sterols. nih.gov The basic principle involves measuring the binding of a labeled ligand (a molecule that binds to a receptor) to a preparation containing the receptor of interest.

There are various types of receptor binding assays, including:

Radioligand Binding Assays: These use a radioactively labeled ligand and are highly sensitive for quantifying receptor density and ligand affinity. labome.com

Fluorescent Ligand Binding Assays: These employ a fluorescently labeled ligand, offering a non-radioactive alternative. labome.com

Label-Free Assays: Techniques like surface plasmon resonance (SPR) can detect binding events without the need for labeling the ligand.

In sterol research, these assays can be used to screen for interactions between cholestane diols and a wide range of receptors, including nuclear receptors and G protein-coupled receptors (GPCRs). sigmaaldrich.comsigmaaldrich.com While direct receptor binding studies for this compound are not extensively documented, the methodologies are well-established for other sterols and provide a clear path for future investigations. nih.gov The identification of a specific receptor for this compound would be a significant step in uncovering its biological function.

Emerging Research Avenues and Methodological Advancements in 5alpha Cholestan 3beta,15beta Diol Investigations

Integrated Omics Approaches in Cholestane (B1235564) Diol Research (e.g., Steroidomics, Metabolomics)

The advent of "omics" technologies has revolutionized the study of complex biological systems. For a comprehensive understanding of the roles of 5alpha-Cholestan-3beta,15beta-diol, integrated omics approaches, particularly steroidomics and metabolomics, are indispensable. nih.govnih.gov

Steroidomics , a sub-field of metabolomics, focuses on the global, high-throughput analysis of steroids in biological samples. nih.govnih.gov This approach allows for the simultaneous measurement of a large number of steroids, providing a detailed snapshot of the steroid profile in a given biological state. nih.gov By applying steroidomics to studies involving this compound, researchers can investigate its metabolic fate, identify its precursor and downstream metabolites, and understand how its levels are correlated with other steroids in various physiological and pathological conditions. nih.gov

Advanced analytical platforms, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are the cornerstones of steroidomics. nih.govnih.govnih.gov These techniques offer high sensitivity and specificity, enabling the detection and quantification of low-abundance steroids like many cholestane diols. nih.govnih.gov For instance, a comprehensive steroid analysis in human and mouse serum has been developed using LC-MS/MS to quantify 18 different steroids simultaneously, showcasing the power of this technology to profile complex steroid pathways. nih.gov

Metabolomics , a broader field, analyzes the complete set of small molecules (metabolites) in a biological system. By employing metabolomics, researchers can uncover broader metabolic changes that occur in response to the presence or absence of this compound. This can reveal unexpected connections between this cholestane diol and other metabolic pathways, providing a more holistic view of its biological functions.

The integration of data from steroidomics and other omics disciplines, such as genomics, transcriptomics, and proteomics, will be crucial for building a comprehensive picture of the biological importance of this compound.

| Omics Approach | Description | Key Technologies | Potential Application for this compound |

| Steroidomics | High-throughput analysis of the complete steroid profile (steroidome). | GC-MS, LC-MS/MS | Identification of metabolic precursors and downstream products; correlation with other steroid levels. |

| Metabolomics | Comprehensive analysis of all small molecule metabolites. | NMR, MS | Uncovering broader metabolic perturbations and identifying novel biological pathways influenced by the diol. |

Development of Novel Chemical Probes and Analogues for Biochemical Pathway Elucidation

To dissect the specific biochemical pathways in which this compound participates, the development of specialized chemical tools is essential. biorxiv.orgrsc.orgmskcc.org These tools, primarily chemical probes and synthetic analogues, allow for the tracking, visualization, and perturbation of the compound's activity within a cellular context.

Fluorescently-labeled probes are powerful tools for imaging the subcellular localization and trafficking of sterols. nih.govnih.govresearchgate.netresearchgate.net While probes specific to this compound have not yet been reported, the principles established for cholesterol and other sterols can be applied. nih.govnih.govresearchgate.netresearchgate.net For example, attaching a fluorophore, such as BODIPY or NBD, to the cholestane scaffold could enable real-time visualization of its uptake, distribution, and interactions with cellular components. biorxiv.orgnih.gov The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the molecule's biological activity. nih.gov

The synthesis of novel analogues of this compound is another critical research avenue. By systematically modifying the structure of the diol, for instance, by altering the stereochemistry of the hydroxyl groups or introducing other functional groups, researchers can perform structure-activity relationship (SAR) studies. nih.gov SAR studies are crucial for identifying the key structural features required for the compound's biological activity and for developing potent and selective modulators of its target pathways. nih.govnih.gov The synthesis of various cholestane derivatives, such as sulfated forms of 5alpha-cholestane-3beta,6alpha-diol for biological testing, provides a blueprint for how similar approaches could be applied to this compound. nih.gov

| Chemical Tool | Description | Application in Research | Example Principle |

| Fluorescent Probes | The compound of interest with a fluorescent tag attached. | Live-cell imaging of uptake, trafficking, and localization. nih.govresearchgate.net | Attaching a BODIPY fluorophore to the cholestane backbone. nih.gov |

| Synthetic Analogues | Structurally modified versions of the parent compound. | Structure-activity relationship (SAR) studies to identify key functional groups. nih.gov | Synthesis of epimers or derivatives with altered side chains. |

Advanced Computational Modeling for Structure-Activity Relationships and Enzyme Interactions

In recent years, computational modeling has become an indispensable tool in chemical biology and drug discovery. Advanced computational methods, such as molecular dynamics (MD) simulations and docking studies, can provide profound insights into the behavior of this compound at the molecular level.

Molecular dynamics simulations allow researchers to study the dynamic behavior of molecules over time. arxiv.orgarxiv.orgnih.govnih.govresearchgate.net For this compound, MD simulations can be used to understand its interactions with lipid membranes, predicting how it might influence membrane fluidity, thickness, and the formation of lipid rafts. arxiv.orgnih.govnih.gov These simulations can also model the conformational changes of the diol and its interactions with potential protein targets. researchgate.net

Docking studies are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. arxiv.orgresearchgate.net In the context of this compound, docking can be used to screen for potential protein binding partners, such as enzymes or receptors. By predicting the binding mode and affinity, docking can help to identify and prioritize potential targets for further experimental validation.

The integration of computational modeling with experimental data from SAR studies can accelerate the elucidation of the structure-activity relationships of this compound and guide the design of novel analogues with desired biological activities.

| Computational Method | Description | Application for this compound |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. arxiv.orgnih.gov | Studying interactions with cell membranes and predicting effects on membrane properties. nih.govresearchgate.net |

| Molecular Docking | Predicts the binding orientation and affinity of a small molecule to a protein. | Identifying potential enzyme or receptor targets and predicting binding modes. |

Exploration of Undiscovered Metabolic Branches and Enzymatic Functions

The metabolic pathways of many cholesterol derivatives are complex and not fully elucidated. nih.govuniversiteitleiden.nlnih.govacs.orglibretexts.orgyoutube.com It is highly probable that this compound is a substrate for various enzymes, leading to the formation of yet-to-be-identified metabolites with their own unique biological activities.

A key family of enzymes involved in steroid metabolism is the cytochrome P450 (CYP) superfamily . ontosight.ainih.govnih.gov These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, which are critical steps in the synthesis and degradation of steroids. ontosight.ainih.govacs.org Studies on other cholestane diols have shown that they can be hydroxylated by specific CYP enzymes. nih.govnih.gov For example, 5beta-cholestane-3alpha,7alpha,12alpha-triol (B29088) is hydroxylated at the 25- and 26-positions by reconstituted systems from rat liver microsomes. nih.gov It is plausible that this compound is also a substrate for one or more CYP enzymes, potentially leading to the formation of triol or other oxidized derivatives. Investigating the metabolism of this diol by a panel of CYP enzymes could uncover novel metabolic branches.

Furthermore, exploring the enzymatic functions related to the formation of this compound itself is a crucial area of research. Identifying the specific enzymes responsible for the 15-beta hydroxylation of a 5alpha-cholestane (B130426) precursor will be key to understanding the regulation of its biosynthesis.

The discovery of new metabolic pathways and enzymatic functions related to this compound will not only expand our fundamental knowledge of steroid metabolism but may also reveal new therapeutic targets for diseases in which this compound plays a role.

| Research Focus | Key Questions | Potential Experimental Approaches |

| Metabolic Fate | What are the downstream metabolites of this compound? | Incubation with liver microsomes followed by MS analysis to identify new metabolites. |

| Enzymatic Substrate | Which enzymes, particularly CYPs, metabolize this diol? nih.gov | Screening against a panel of recombinant human CYP enzymes. |

| Biosynthesis | What enzymes are responsible for the synthesis of this compound? | In vitro assays with potential precursor sterols and purified enzymes. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5α-Cholestan-3β,15β-diol to ensure high purity for in vitro studies?

- Methodology : Use recrystallization in ethyl alcohol (solubility confirmed in ethanol ) followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Monitor purity via HPLC with UV detection at 210 nm. For structural confirmation, combine H and C NMR spectroscopy with high-resolution mass spectrometry (HRMS). Ensure storage at -20°C under inert gas to prevent oxidation .

- Key Considerations : Optimize solvent ratios during recrystallization to avoid co-precipitation of impurities. Reference known sterol purification protocols for analogous compounds (e.g., cholestanol ).

Q. How can researchers characterize the physical and chemical stability of 5α-Cholestan-3β,15β-diol under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors:

- Temperature : Incubate at 4°C, 25°C, and 40°C for 30 days.

- Light : Expose to UV (254 nm) and visible light for 24–72 hours.

- pH : Test solubility and degradation in buffers (pH 3–9).

Advanced Research Questions

Q. What experimental designs are suitable for investigating the receptor-binding affinity of 5α-Cholestan-3β,15β-diol to nuclear hormone receptors (e.g., ERβ)?

- Methodology :

Competitive Binding Assays : Use H-labeled estradiol (E2) in receptor-binding assays with ERβ-transfected CHO cells . Include controls with 5α-androstane-3β,17β-diol (a known ERβ ligand ).

Cotransfection Reporter Assays : Measure transcriptional activation using estrogen response element (ERE)-luciferase reporters. Test dose-response curves (1 nM–10 µM) .

- Data Interpretation : Compare dissociation constants () and EC50 values to structurally related steroids. Address discrepancies in binding affinities due to hydroxyl group positioning (e.g., 3β vs. 3α configurations ).

Q. How can conflicting data on the metabolic pathways of 5α-Cholestan-3β,15β-diol in hepatic models be resolved?

- Methodology :

In Vitro Metabolism : Incubate with human liver microsomes and NADPH cofactors. Use LC-MS/MS to identify phase I/II metabolites .

Isotope Tracing : Synthesize deuterated analogs to track hydroxylation or oxidation at C-13.

- Contradiction Analysis : Compare results across species (rat vs. human) and enzyme isoforms (CYP3A4 vs. CYP7A1). Replicate studies under standardized conditions (pH, temperature, cofactor ratios) .

Q. What strategies are effective for elucidating the role of 5α-Cholestan-3β,15β-diol in sterol regulatory networks?

- Methodology :

Gene Knockdown : Use siRNA targeting SREBP-2 or LXR in HepG2 cells. Measure changes in LDL receptor expression via qPCR.

Lipidomic Profiling : Quantify cellular cholesterol esters and phospholipids via LC-MS after compound treatment.

- Validation : Cross-reference with transcriptomic data from sterol-treated models (e.g., cholestanol effects on lipid biosynthesis ).

Methodological & Ethical Considerations

Q. How should researchers address discrepancies in reported melting points or solubility data for 5α-Cholestan-3β,15β-diol?

- Resolution :

Standardization : Calibrate equipment (e.g., DSC for melting points) using reference compounds (e.g., cholestanol, MP 141–142°C ).

Inter-laboratory Validation : Share samples with collaborators to confirm reproducibility. Publish detailed protocols (e.g., solvent purity, heating rates) .

Q. What ethical and safety protocols are critical when handling 5α-Cholestan-3β,15β-diol in laboratory settings?

- Safety : Follow GHS guidelines: Use PPE (EN 166-compliant goggles, nitrile gloves) and ensure fume hood ventilation during synthesis .

- Ethics : Disclose all funding sources and avoid data manipulation in metabolic studies. Cite prior work rigorously (e.g., receptor-binding assays from Gustafsson et al. ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.